molecular formula C48H97ClN2O4 B12705451 2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride CAS No. 93803-20-4

2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride

Cat. No.: B12705451
CAS No.: 93803-20-4
M. Wt: 801.7 g/mol
InChI Key: TXRLHWROXUVUPB-UHFFFAOYSA-N
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Description

2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride is a complex organic compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride typically involves the following steps:

    Esterification: The initial step involves the esterification of 2-hydroxypropyl with oxooctadecyl chloride under acidic conditions to form 2-hydroxy-3-((oxooctadecyl)oxy)propyl ester.

    Quaternization: The ester is then reacted with dimethylamine and 1-oxodocosyl chloride in the presence of a suitable solvent and catalyst to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and quaternization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quaternary ammonium compounds.

Scientific Research Applications

2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in cell culture and molecular biology for its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It interacts with lipid membranes and proteins, altering their structure and function. The quaternary ammonium group plays a crucial role in its interaction with biological molecules, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-((1-oxooctyl)oxy)propyl decanoate
  • 2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride

Uniqueness

2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride is unique due to its specific combination of long-chain fatty acids and quaternary ammonium group, which imparts distinct surfactant properties and makes it suitable for specialized applications in various fields.

Properties

CAS No.

93803-20-4

Molecular Formula

C48H97ClN2O4

Molecular Weight

801.7 g/mol

IUPAC Name

[3-(docosanoylamino)-2-hydroxy-3-(18-oxooctadecoxy)propyl]-dimethyl-propylazanium;chloride

InChI

InChI=1S/C48H96N2O4.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-20-23-26-29-32-35-38-41-47(53)49-48(46(52)45-50(3,4)42-6-2)54-44-40-37-34-31-28-25-22-19-18-21-24-27-30-33-36-39-43-51;/h43,46,48,52H,5-42,44-45H2,1-4H3;1H

InChI Key

TXRLHWROXUVUPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C(C[N+](C)(C)CCC)O)OCCCCCCCCCCCCCCCCCC=O.[Cl-]

Origin of Product

United States

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